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molecular formula C9H5BrFNO B1380855 4-Bromo-7-fluoro-1,2-dihydroisoquinolin-1-one CAS No. 1207448-47-2

4-Bromo-7-fluoro-1,2-dihydroisoquinolin-1-one

Cat. No. B1380855
M. Wt: 242.04 g/mol
InChI Key: AEKGMZZJCXAEJY-UHFFFAOYSA-N
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Patent
US09115114B2

Procedure details

Bromine (3.8 g, 24 mmol) in acetic acid (6 mL) was added slowly to a mixture of 7-fluoro-2-methylisoquinolin-1-one (4 g, 22.4 mmol) in acetic acid (8 mL) at 0° C. After stirring at 26° C. for 2 h, the mixture was poured into water (100 mL) and the solid was collected by filtration. Purification by silica gel chromatography (PE:EA=20:1) gave the title compound (1.4 g, 44%) as an off-white solid. 1H NMR (CDCl3, 400 MHz) δ 8.11 (d, J=9.2 Hz, 1H), 7.84 (dd, J1=9.6 Hz, J2=4.8 Hz, 1H), 7.49-7.45 (m, 1H), 7.34 (s, 1H), 3.62 (3H, s). LCMS: 255.9 [M+H]+
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][N:10](C)[C:11]2=[O:14])=[CH:6][CH:5]=1.O>C(O)(=O)C>[Br:1][C:8]1[C:7]2[C:12](=[CH:13][C:4]([F:3])=[CH:5][CH:6]=2)[C:11](=[O:14])[NH:10][CH:9]=1

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
BrBr
Name
Quantity
4 g
Type
reactant
Smiles
FC1=CC=C2C=CN(C(C2=C1)=O)C
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
26 °C
Stirring
Type
CUSTOM
Details
After stirring at 26° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (PE:EA=20:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CNC(C2=CC(=CC=C12)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 25.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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